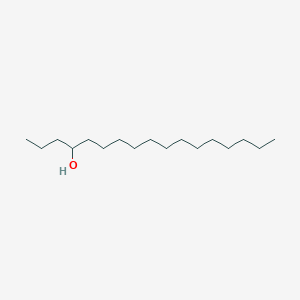

4-Heptadecanol

Vue d'ensemble

Description

4-Heptadecanol, also known as heptadecan-4-ol, is a long-chain secondary fatty alcohol with the molecular formula C17H36O. It is characterized by a hydroxyl group (-OH) attached to the fourth carbon of a heptadecane chain. This compound is a part of the broader class of fatty alcohols, which are known for their diverse applications in various industries .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 4-Heptadecanol can be synthesized through several methods. One common approach involves the reduction of heptadecanoic acid or its derivatives. For instance, the reduction of heptadecanoic acid methyl ester using lithium aluminum hydride (LiAlH4) can yield this compound. Another method involves the hydroformylation of 1-hexadecene followed by hydrogenation .

Industrial Production Methods: Industrial production of this compound typically involves the catalytic hydrogenation of heptadecanoic acid or its esters. This process is carried out under high pressure and temperature conditions using catalysts such as nickel or palladium. The resulting product is then purified through distillation or recrystallization to obtain high-purity this compound .

Analyse Des Réactions Chimiques

Types of Reactions: 4-Heptadecanol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to heptadecanoic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: It can be reduced to heptadecane using strong reducing agents such as hydrogen gas (H2) in the presence of a metal catalyst.

Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or sulfonyl chlorides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Hydrogen gas (H2) with a metal catalyst (e.g., palladium on carbon)

Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)

Major Products Formed:

Oxidation: Heptadecanoic acid

Reduction: Heptadecane

Substitution: Various alkyl halides or sulfonates

Applications De Recherche Scientifique

4-Heptadecanol has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of surfactants, lubricants, and plasticizers.

Biology: It serves as a model compound for studying the metabolism of long-chain fatty alcohols in biological systems.

Medicine: Research has explored its potential as a component in drug delivery systems due to its amphiphilic nature.

Industry: It is utilized in the production of cosmetics, detergents, and emulsifiers

Mécanisme D'action

The mechanism of action of 4-heptadecanol involves its interaction with cellular membranes due to its amphiphilic nature. It can integrate into lipid bilayers, affecting membrane fluidity and permeability. This property makes it useful in drug delivery systems, where it can enhance the absorption of active pharmaceutical ingredients. Additionally, its hydroxyl group can participate in hydrogen bonding, influencing its interactions with other molecules .

Comparaison Avec Des Composés Similaires

4-Heptadecanol can be compared with other long-chain fatty alcohols such as:

1-Heptadecanol: A primary fatty alcohol with the hydroxyl group at the first carbon.

Hexadecanol: A fatty alcohol with a 16-carbon chain.

Octadecanol: A fatty alcohol with an 18-carbon chain.

Uniqueness:

Position of Hydroxyl Group: The hydroxyl group in this compound is located at the fourth carbon, making it a secondary alcohol, whereas in 1-heptadecanol, it is at the first carbon, making it a primary alcohol.

Chain Length: Compared to hexadecanol and octadecanol, this compound has a unique chain length that influences its physical and chemical properties

Activité Biologique

4-Heptadecanol, also known as n-heptadecanol, is a long-chain fatty alcohol with a molecular formula of . This compound has garnered attention for its various biological activities, including antimicrobial, anti-inflammatory, and potential therapeutic effects. This article reviews the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

- Molecular Weight : 256.48 g/mol

- Structure : A linear chain alcohol with a hydroxyl group (-OH) at the fourth carbon from the end.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacteria, including Staphylococcus aureus and other pathogens. The mechanism of action is believed to involve disruption of microbial cell membranes due to the presence of hydroxyl groups in its structure.

Table 1: Antimicrobial Efficacy of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 0.5 mg/mL | |

| Escherichia coli | 1.0 mg/mL | |

| Pseudomonas aeruginosa | 0.8 mg/mL |

Anti-inflammatory Effects

Research indicates that this compound may possess anti-inflammatory properties. It has been shown to reduce the production of pro-inflammatory cytokines in vitro, suggesting its potential use in treating inflammatory diseases.

Case Study: Inhibition of Cytokine Production

In a study involving human macrophages treated with lipopolysaccharides (LPS), the addition of this compound resulted in a significant decrease in tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) levels compared to untreated controls. This suggests that the compound may modulate inflammatory responses effectively.

Antioxidant Activity

This compound has also demonstrated antioxidant activity, which contributes to its protective effects against oxidative stress. The compound scavenges free radicals and reduces lipid peroxidation in cellular models.

Table 2: Antioxidant Activity Assay Results

The biological activities of this compound can be attributed to its chemical structure. The hydroxyl group is crucial for its interaction with cellular membranes and proteins, facilitating its antimicrobial and anti-inflammatory effects. Studies suggest that the compound's ability to disrupt membrane integrity leads to cell death in susceptible microorganisms.

Applications in Medicine

Given its diverse biological activities, this compound is being explored for various therapeutic applications:

- Topical Antiseptic : Due to its antimicrobial properties.

- Anti-inflammatory Agent : Potentially useful in treating chronic inflammatory conditions.

- Antioxidant Supplement : For reducing oxidative stress-related diseases.

Propriétés

IUPAC Name |

heptadecan-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H36O/c1-3-5-6-7-8-9-10-11-12-13-14-16-17(18)15-4-2/h17-18H,3-16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPNRSIHGYMWAIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(CCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H36O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40631291 | |

| Record name | Heptadecan-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40631291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103385-34-8 | |

| Record name | Heptadecan-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40631291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.